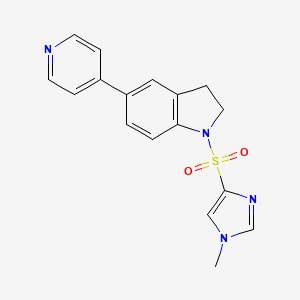

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline

Description

Properties

IUPAC Name |

1-(1-methylimidazol-4-yl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-20-11-17(19-12-20)24(22,23)21-9-6-15-10-14(2-3-16(15)21)13-4-7-18-8-5-13/h2-5,7-8,10-12H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDAFCALHQWBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Sulfonylation of Imidazole: The imidazole ring is sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.

Coupling Reactions: The pyridine ring is introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine or imidazole rings, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Sulfonyl Groups: The target compound’s 1-methylimidazole-sulfonyl group at N1 distinguishes it from simpler sulfonyl-substituted indoles (e.g., Compounds 2 and 3 in ). Smaller sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) at the C5 position of indole derivatives exhibit potent cytotoxicity against cancer cell lines (IC₅₀ values comparable to doxorubicin) . In contrast, the bulkier 1-methylimidazole-sulfonyl group in the target compound may reduce cytotoxicity but enhance selectivity for metabolic targets like PKM2, as seen in structurally related sulfonyl-indoline derivatives .

- Pyridinyl vs. Aryl Groups: The C5 pyridin-4-yl group in the target compound may confer improved solubility and binding affinity compared to non-polar aryl groups (e.g., benzyl in ). Pyridine’s nitrogen atom facilitates hydrogen bonding, a feature critical for interactions with enzyme active sites (e.g., PKM2’s allosteric pocket) .

Mechanistic Implications

- PKM2 Modulation: identifies sulfonyl-indoline derivatives (e.g., compound 5) as modulators of pyruvate kinase muscle isoform 2 (PKM2), a key enzyme in cancer metabolism.

- Cytotoxicity vs. Metabolic Targeting : While highlights cytotoxic indole derivatives with smaller sulfonyl groups, the target compound’s larger substituents may shift its mechanism toward metabolic regulation rather than direct cytotoxicity. This aligns with trends observed in kinase inhibitors (e.g., RSK inhibitors in ), where bulky substituents improve target specificity .

Biological Activity

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound notable for its unique structural features, including an indoline core, a pyridine ring, and a sulfonyl group attached to an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The compound's structure allows for various interactions with biological targets, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 2034226-69-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives demonstrate promising antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1 summarizes the antimicrobial activity of related imidazole compounds:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 (E. coli) |

| 5b | 11 (E. coli) |

| 5c | 20 (E. coli) |

| Streptomycin | 28 (E. coli) |

These findings suggest that the presence of the imidazole moiety is crucial for the observed antibacterial effects.

Anticancer Activity

The compound's potential anticancer properties are also under investigation. Studies have indicated that imidazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Anticancer Efficacy : A study demonstrated that a related compound induced significant apoptosis in breast cancer cell lines through the modulation of the PI3K/Akt signaling pathway.

- Antimicrobial Effectiveness : Another study evaluated a series of imidazole derivatives against resistant bacterial strains, revealing that modifications to the sulfonamide group enhanced antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.